1-(Azetidin-1-yl)-2-piperazin-1-ylethanone
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Overview
Description
1-(Azetidin-1-yl)-2-piperazin-1-ylethanone is a compound that features both azetidine and piperazine rings. Azetidine is a four-membered nitrogen-containing heterocycle, while piperazine is a six-membered nitrogen-containing heterocycle. These structures are significant in medicinal chemistry due to their unique properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-1-yl)-2-piperazin-1-ylethanone can be achieved through various synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar aza-Michael addition reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-1-yl)-2-piperazin-1-ylethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the azetidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(Azetidin-1-yl)-2-piperazin-1-ylethanone has various applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Azetidin-1-yl)-2-piperazin-1-ylethanone involves its interaction with specific molecular targets. The azetidine and piperazine rings can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-substituted-3-chloro-2-azetidinone derivatives: These compounds also contain azetidine rings and have been studied for their anticonvulsant activities.
Azetidine carboxylic acids: These are important scaffolds in medicinal chemistry and are used to synthesize various biologically active compounds.
Uniqueness
1-(Azetidin-1-yl)-2-piperazin-1-ylethanone is unique due to the combination of azetidine and piperazine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C9H17N3O |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-(azetidin-1-yl)-2-piperazin-1-ylethanone |
InChI |
InChI=1S/C9H17N3O/c13-9(12-4-1-5-12)8-11-6-2-10-3-7-11/h10H,1-8H2 |
InChI Key |
XYGDIALBNIKJBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(=O)CN2CCNCC2 |
Origin of Product |
United States |
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